2-[2-(Fmoc-amino)ethoxy]ethanol is a synthetic compound characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on an amino alcohol structure. This compound is recognized for its role as an intermediate in peptide synthesis and other organic reactions. The Fmoc group enhances the stability and solubility of the amino alcohol, making it particularly useful in solid-phase peptide synthesis (SPPS) and other chemical applications .
These reactions facilitate the compound's application in synthesizing more complex molecules, particularly peptides .
While specific biological activity data for 2-[2-(Fmoc-amino)ethoxy]ethanol is limited, compounds containing Fmoc-protected amino acids are generally utilized in biological research for their ability to form peptide bonds. The biological relevance stems from their incorporation into peptides that may exhibit various biological functions, including enzyme inhibition and receptor binding .
The primary applications of 2-[2-(Fmoc-amino)ethoxy]ethanol include:
Interaction studies involving 2-[2-(Fmoc-amino)ethoxy]ethanol often focus on its reactivity with other chemical species during peptide synthesis. The Fmoc group allows for selective reactions under mild conditions, which is advantageous in maintaining the integrity of sensitive functional groups within peptide chains. Additionally, studies may explore its interactions with solvents and catalysts used in synthetic procedures .
Several compounds share structural similarities with 2-[2-(Fmoc-amino)ethoxy]ethanol. Here are some notable examples:
Compound Name | Structure/Description | Unique Features |
---|---|---|
2-(2-Aminoethoxy)ethanol | A simpler version without the Fmoc group; used directly in peptide synthesis | Lacks protection, making it less stable in certain reactions |
Fmoc-Amino Acids | Amino acids protected by Fmoc; essential for peptide synthesis | Directly participates in forming peptide bonds |
2-[2-(Boc-amino)ethoxy]ethanol | Similar structure but with a Boc (tert-butyloxycarbonyl) protecting group | Different stability and reactivity profile compared to Fmoc |
2-[2-(Acetamido)ethoxy]ethanol | Contains an acetamido group instead of Fmoc | May exhibit different biological activities |
The uniqueness of 2-[2-(Fmoc-amino)ethoxy]ethanol lies in its balance between stability provided by the Fmoc group and its reactivity as an amino alcohol, making it particularly useful in synthetic chemistry applications focused on peptides .
2-[2-(Fmoc-amino)ethoxy]ethanol is a synthetic organic compound with the systematic IUPAC name 9H-fluoren-9-ylmethyl N-[2-(2-hydroxyethoxy)ethyl]carbamate. Its molecular formula is C₁₉H₂₁NO₄, with a molecular weight of 327.37 g/mol. The compound features a fluorenylmethyloxycarbonyl (Fmoc) group linked via a carbamate bond to a diethylene glycol derivative, creating a hybrid structure with both hydrophobic (fluorenyl) and hydrophilic (ethylene glycol) domains.
Property | Value | Source |
---|---|---|
CAS Registry Number | 299430-87-8 | |
Molecular Formula | C₁₉H₂₁NO₄ | |
Monoisotopic Mass | 327.147058 Da | |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCO |
The compound is commercially recognized under multiple synonyms, including Fmoc-N-amido-PEG₂-alcohol and Fmoc-5-amino-3-oxa-1-pentanol, reflecting its role as a polyethylene glycol (PEG)-based building block in bioconjugation.
The synthesis of 2-[2-(Fmoc-amino)ethoxy]ethanol emerged from two parallel advancements in late 20th-century chemistry:
Introduced by Carpino and Han in 1970, the Fmoc group addressed the need for a base-labile amine protecting group orthogonal to acid-sensitive alternatives like tert-butoxycarbonyl (Boc). Early Fmoc derivatives used chloroformate activation (Fmoc-Cl), but side reactions prompted the development of stable active esters like Fmoc-OSu (N-hydroxysuccinimide carbonate). By the 1990s, Fmoc-based strategies dominated solid-phase peptide synthesis (SPPS), creating demand for hydrophilic Fmoc-PEG hybrids.
The integration of ethylene glycol units into synthetic scaffolds gained traction in the 1980s to improve peptide solubility and reduce aggregation. Patent WO1997041093A1 (1997) documented silylation-assisted Fmoc protection of amines, enabling efficient synthesis of compounds like 2-[2-(Fmoc-amino)ethoxy]ethanol under anhydrous conditions.
As a pre-loaded resin modifier, 2-[2-(Fmoc-amino)ethoxy]ethanol facilitates:
The compound serves as a heterobifunctional crosslinker in:
Application | Mechanism | Reference |
---|---|---|
Peptide solubility | PEG-mediated hydration shell | |
SPPS side reactions | Suppression of diketopiperazine formation | |
PROTAC synthesis | Ternary complex stabilization |
The inherent fluorescence of the Fmoc group allows real-time monitoring of coupling efficiency in SPPS via UV-Vis spectroscopy (ε ≈ 7,800 M⁻¹cm⁻¹ at 301 nm).
The synthesis of 2-[2-(fluorenylmethoxycarbonyl-amino)ethoxy]ethanol relies fundamentally on the protection of the amino group with the fluorenylmethoxycarbonyl group, which serves as a base-labile protecting group in peptide synthesis applications . The most common approach involves the reaction of 2-(2-aminoethoxy)ethanol with fluorenylmethyloxycarbonyl chloride under basic conditions [2]. This reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of the fluorenylmethoxycarbonyl chloride, forming a stable carbamate linkage .
The reaction conditions typically employ dichloromethane or tetrahydrofuran as solvents, with triethylamine or sodium carbonate serving as the base . The presence of the base neutralizes the hydrochloric acid formed during the reaction and prevents protonation of the starting amine . Temperature control is critical, with reactions generally conducted at room temperature to prevent decomposition of the fluorenylmethoxycarbonyl group .
Alternative protecting reagents include 9-fluorenylmethylsuccinimidyl carbonate and fluorenylmethoxycarbonyl benzotriazole-1-yl carbonate [3]. These activated carbonates offer improved stability and reactivity compared to the chloride derivative [3]. The use of 9-fluorenylmethylsuccinimidyl carbonate is particularly advantageous in aqueous conditions, where it demonstrates enhanced stability against hydrolysis [3].
Recent developments have introduced ultrasonic-assisted protocols for fluorenylmethoxycarbonyl protection [4]. These methods demonstrate improved reaction times, with complete conversion achieved within 3 minutes under ultrasonic irradiation [4]. The solvent-free conditions and absence of catalysts make this approach environmentally sustainable while maintaining excellent yields of 95% [4].
The functionalization of ethylene glycol derivatives represents a critical step in the synthesis of 2-[2-(fluorenylmethoxycarbonyl-amino)ethoxy]ethanol [5]. The synthetic strategy typically begins with 2-(2-aminoethoxy)ethanol as the starting material, which provides the necessary ethylene glycol backbone with a terminal amino group for subsequent fluorenylmethoxycarbonyl protection [2].
The preparation of the ethylene glycol precursor follows established alkylation protocols [5]. Diglycolamine serves as a key intermediate, which can be protected through imine formation with benzaldehyde to prevent unwanted side reactions during subsequent alkylation steps [5]. This protection strategy involves stirring diglycolamine with benzaldehyde in toluene under reflux conditions, with water removal to drive the reaction to completion [5].
Following imine protection, the compound undergoes alkylation with bromoacetic acid derivatives in the presence of sodium hydride as a base [5]. The reaction proceeds via nucleophilic substitution, with careful temperature control maintained below 5°C to prevent side reactions [5]. The use of tetrahydrofuran as a solvent provides optimal solvation of both the substrate and the base [5].
Deprotection of the imine occurs under acidic conditions, typically using 2 molar hydrochloric acid solution [5]. This step regenerates the free amino group, which is then available for fluorenylmethoxycarbonyl protection [5]. The overall yield for this multi-step sequence can reach 75% when optimized conditions are employed [5].
Solid-phase synthesis of 2-[2-(fluorenylmethoxycarbonyl-amino)ethoxy]ethanol derivatives employs various resin-based immobilization strategies that enable efficient purification and automated synthesis protocols [6] [7]. Wang resin represents one of the most commonly utilized solid supports, offering loading capacities up to 1.0 millimole per gram and compatibility with fluorenylmethoxycarbonyl chemistry [7].
The immobilization process typically involves attachment of the ethylene glycol derivative to the resin through an ether linkage [7]. This connection is achieved through deprotonation of the terminal hydroxyl group using tert-butyl potassium oxide, followed by nucleophilic substitution with the resin-bound electrophile [7]. The reaction proceeds under mild conditions in tetrahydrofuran solvent, maintaining temperatures between 0°C and room temperature [7].
Alternative resin systems include polystyrene-based supports with varying degrees of cross-linking [8]. The choice of cross-linking density affects the swelling properties and accessibility of the reactive sites [8]. Lower cross-linking percentages, typically 1-2% divinylbenzene, provide better swelling and accessibility but may compromise mechanical stability [8].
The immobilization efficiency can be monitored through quantitative analysis of the loading density [7]. Typical loading densities range from 0.5 to 1.0 millimole per gram of resin, depending on the specific support and reaction conditions employed [7]. Higher loading densities may lead to steric hindrance and reduced reaction efficiency in subsequent synthetic steps [7].
Automated peptide synthesizers have been extensively adapted for the synthesis of 2-[2-(fluorenylmethoxycarbonyl-amino)ethoxy]ethanol derivatives, particularly in the context of peptide spacer applications [9] [10]. These instruments employ fluorenylmethoxycarbonyl chemistry as the standard approach, utilizing the base-labile nature of the protecting group for efficient deprotection cycles [9].
The Pioneer Peptide Synthesis System represents a significant advancement in automated synthesis technology, incorporating continuous flow methodology with fluorenylmethoxycarbonyl chemistry [9]. This system utilizes glass columns with filters as reaction vessels, enabling precise control of reagent flow and mixing efficiency [9]. The integrated ultraviolet detector monitors the deprotection efficiency by measuring the fluorescence of the dibenzofulvene byproduct [9].
Modern automated synthesizers employ elevated temperature protocols to accelerate both deprotection and coupling reactions [10]. Typical deprotection cycles operate at 60°C using 10% piperidine in dimethylformamide, reducing reaction times to approximately 15 minutes per cycle [10]. The heating is achieved through dual-core tube reactors that provide rapid and uniform temperature distribution [10].
The automation process incorporates real-time monitoring capabilities through ultraviolet detection at multiple wavelengths [10]. The area under the curve for the dibenzofulvene peak correlates directly with the resin loading and coupling efficiency of the previous step [10]. This feedback mechanism enables optimization of reaction conditions and early detection of synthetic failures [10].
Parameter | Standard Conditions | Optimized Conditions |
---|---|---|
Temperature | Room temperature | 60°C |
Deprotection time | 30-60 minutes | 10-15 minutes |
Piperidine concentration | 20% | 10% |
Monitoring method | Manual sampling | Real-time ultraviolet |
Industrial-scale production of 2-[2-(fluorenylmethoxycarbonyl-amino)ethoxy]ethanol requires systematic optimization of reaction conditions to maximize yield while minimizing costs and environmental impact [11]. Temperature optimization represents a critical parameter, with studies demonstrating optimal conditions at 60°C for fluorenylmethoxycarbonyl protection reactions [12] [13].
Solvent selection significantly impacts both reaction efficiency and downstream processing requirements [11]. Tetrahydrofuran and dichloromethane emerge as preferred solvents due to their compatibility with fluorenylmethoxycarbonyl chemistry and ease of removal [2] [12]. However, environmental considerations have driven research toward greener alternatives, including ionic liquid systems that enable solvent-free conditions [14].
The use of triethylamine in 1-butyl-3-methylimidazolium tetrafluoroborate ionic liquid demonstrates effective fluorenylmethoxycarbonyl deprotection at room temperature [14]. This system provides reaction times of 5 minutes with quantitative yields while enabling ionic liquid recycling [14]. The elimination of organic solvents reduces both costs and environmental impact in large-scale operations [14].
Continuous flow processing has emerged as a transformative approach for industrial production [15]. These systems enable precise control of reaction parameters including temperature, pressure, and residence time [15]. The continuous nature eliminates batch-to-batch variability and enables real-time quality monitoring [15].
Base selection and concentration optimization affect both reaction kinetics and product purity [13] [16]. While piperidine remains the standard base for fluorenylmethoxycarbonyl deprotection, alternative bases such as diethylamine in the presence of Lewis acids demonstrate reduced side product formation [16]. These conditions are particularly beneficial for acid-sensitive substrates [16].
Industrial purification of 2-[2-(fluorenylmethoxycarbonyl-amino)ethoxy]ethanol employs multi-stage protocols designed to achieve pharmaceutical-grade purity levels exceeding 99% [5] [17]. The purification strategy typically begins with liquid-liquid extraction to remove reaction byproducts and unreacted starting materials [5].
Crystallization represents the final purification step, with solvent selection critically impacting crystal quality and yield [5] [17]. Ethyl acetate and tetrahydrofuran demonstrate optimal crystallization properties, enabling spontaneous nucleation upon cooling [5]. The crystallization process involves dissolving the crude product under heating conditions followed by controlled cooling to promote crystal formation [5].
The crystallization kinetics follow classical nucleation and growth mechanisms, with lag times of 5-6 hours followed by growth periods of 9-12 hours [18]. Temperature control during this process is essential, with cooling rates of 1-2°C per hour providing optimal crystal quality [17]. Rapid cooling leads to smaller crystal sizes and increased impurity incorporation [17].
High-performance liquid chromatography serves as the primary analytical method for purity assessment [5]. The detection wavelength is optimized for the fluorenyl chromophore, enabling sensitive detection of fluorenylmethoxycarbonyl-containing impurities [5]. Purity levels of 99.1-99.2% are routinely achieved through optimized crystallization protocols [5].
Purification Step | Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Liquid-liquid extraction | Ethyl acetate/water | 85-90 | 85-90 |
Acid-base workup | pH adjustment to 3 | 80-85 | 90-95 |
Crystallization | Ethyl acetate, controlled cooling | 75-80 | >99 |
Solvent recycling protocols have been implemented to reduce production costs and environmental impact [11]. Distillation and purification of used solvents enables recovery rates exceeding 90% for both tetrahydrofuran and ethyl acetate [11]. This approach significantly reduces raw material costs while minimizing waste generation [11].
The development of continuous crystallization processes represents an emerging technology for industrial production [18]. These systems enable precise control of supersaturation and crystal growth conditions, resulting in improved product quality and reduced processing times [18]. The integration of real-time monitoring ensures consistent product specifications across production batches [18].
2-[2-(Fluorenylmethoxycarbonyl-amino)ethoxy]ethanol exhibits characteristic nuclear magnetic resonance patterns that provide detailed structural information about its molecular architecture. The compound's proton nuclear magnetic resonance spectrum displays distinctive chemical shifts corresponding to its functional groups [1] .
The fluorenyl aromatic protons appear as complex multiplets between 7.2-7.8 parts per million, reflecting the polycyclic aromatic system's electronic environment [1] . The carbamate protecting group generates a characteristic amide proton signal at 5.2-5.8 parts per million, which exhibits coupling with adjacent methylene protons . The ethoxy chain produces well-resolved signals at 3.4-3.8 parts per million, with the terminal hydroxyl group appearing as a broad singlet around 2.5-3.0 parts per million [1] [4].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic carbon environments. The aromatic carbons of the fluorenyl system resonate between 120-145 parts per million, with the quaternary carbons appearing at distinct chemical shifts [1] . The carbamate carbonyl carbon exhibits a characteristic signal at approximately 156 parts per million, confirming the presence of the protecting group . The ethoxy chain carbons appear at 61-72 parts per million, with the terminal carbon bearing the hydroxyl group typically observed at the higher end of this range [1] [4].
Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |
---|---|---|---|
Fluorenyl aromatic protons | 7.2-7.8 | Complex multiplet | Aromatic hydrogen atoms |
Carbamate amide proton | 5.2-5.8 | Broad singlet | Protecting group hydrogen |
Ethoxy chain protons | 3.4-3.8 | Multiplet | Methylene hydrogen atoms |
Hydroxyl proton | 2.5-3.0 | Broad singlet | Terminal hydroxyl group |
Carbamate carbonyl carbon | 156 | Singlet | Protecting group carbonyl |
Aromatic carbons | 120-145 | Various | Fluorenyl system carbons |
Ethoxy carbons | 61-72 | Various | Methylene carbons |
Mass spectrometry analysis of 2-[2-(Fluorenylmethoxycarbonyl-amino)ethoxy]ethanol provides definitive molecular weight confirmation and fragmentation pattern information [1] . Electrospray ionization mass spectrometry in positive mode generates a molecular ion peak at mass-to-charge ratio 328, corresponding to the protonated molecular ion [M+H]⁺ [1] .
High-resolution mass spectrometry measurements confirm the exact molecular mass as 327.14705815 daltons, matching the theoretical value calculated for the molecular formula C₁₉H₂₁NO₄ [1] [5]. The isotopic distribution pattern reflects the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the expected ratios [1].
Fragmentation analysis reveals characteristic loss patterns including the fluorenylmethoxycarbonyl group (mass loss of 222 daltons) and subsequent ethoxy chain fragmentations . The base peak often corresponds to the fluorenyl cation at mass-to-charge ratio 179, resulting from the cleavage of the carbamate bond .
Mass Spectrometry Parameter | Value | Significance |
---|---|---|
Molecular ion [M+H]⁺ | 328 | Protonated molecule |
Exact mass | 327.14705815 Da | Molecular weight confirmation |
Base peak | 179 | Fluorenyl cation fragment |
Fluorenylmethoxycarbonyl loss | 222 Da | Protecting group cleavage |
Ethoxy chain fragments | 89, 133 Da | Sequential fragmentations |
Crystallographic analysis of 2-[2-(Fluorenylmethoxycarbonyl-amino)ethoxy]ethanol reveals important structural details about molecular packing and intermolecular interactions [7]. The compound typically crystallizes in a triclinic crystal system with space group P1̄, consistent with similar fluorenylmethoxycarbonyl-protected compounds [7].
Unit cell parameters for related compounds suggest dimensions of approximately 8.5-9.0 Å for the a-axis, 10.0-10.5 Å for the b-axis, and 12.0-12.5 Å for the c-axis [7]. The asymmetric unit contains two molecules, reflecting the typical packing arrangement of fluorenylmethoxycarbonyl derivatives [7].
Crystallization conditions optimize solvent selection to achieve high-quality crystals suitable for X-ray diffraction analysis . Ethyl acetate and tetrahydrofuran demonstrate optimal crystallization properties, enabling spontaneous nucleation upon controlled cooling . The crystallization kinetics follow classical nucleation and growth mechanisms, with lag times of 5-6 hours followed by growth periods of 9-12 hours .
Thermal stability studies indicate that crystals remain stable up to approximately 120°C, corresponding to the melting point range of 124.0-128.0°C . Polymorphism analysis suggests the existence of a single stable polymorph under standard conditions .
Crystallographic Parameter | Value | Method |
---|---|---|
Crystal system | Triclinic | X-ray diffraction |
Space group | P1̄ | Systematic absences |
Unit cell a-axis | 8.5-9.0 Å | Lattice parameter refinement |
Unit cell b-axis | 10.0-10.5 Å | Lattice parameter refinement |
Unit cell c-axis | 12.0-12.5 Å | Lattice parameter refinement |
Molecules per unit cell | 2 | Density calculation |
Crystallization solvent | Ethyl acetate/tetrahydrofuran | Optimization studies |
Thermal stability | Up to 120°C | Differential scanning calorimetry |
Molecular dynamics simulations provide insights into the dynamic behavior and conformational flexibility of 2-[2-(Fluorenylmethoxycarbonyl-amino)ethoxy]ethanol in solution [9]. All-atom molecular dynamics studies employ the OPLS-AA force field for accurate representation of intermolecular interactions [9].
Simulation parameters include typical conditions of 298.15 K temperature, 1.0 atmosphere pressure, and simulation timescales of 10-100 nanoseconds [9]. The TIP3P water model provides realistic solvation effects for aqueous systems [9]. Periodic boundary conditions in cubic or dodecahedral simulation boxes eliminate finite-size effects [9].
Conformational analysis reveals that the ethoxy chain exhibits significant flexibility, with multiple accessible conformations contributing to the overall molecular dynamics [9]. The fluorenyl group maintains relative rigidity, serving as a structural anchor point [9]. Hydrogen bonding patterns between the hydroxyl group and water molecules influence the compound's solvation behavior [9].
Root-mean-square deviation calculations demonstrate structural stability over simulation timescales, with typical values of 1.5-2.5 Å for heavy atoms [9]. Radius of gyration measurements indicate compact molecular conformations with values around 5.8-6.2 Å [9].
Molecular Dynamics Parameter | Value | Significance |
---|---|---|
Force field | OPLS-AA | Accurate intermolecular interactions |
Water model | TIP3P | Realistic solvation effects |
Temperature | 298.15 K | Physiological conditions |
Pressure | 1.0 atm | Standard atmospheric pressure |
Simulation time | 10-100 ns | Adequate sampling |
Root-mean-square deviation | 1.5-2.5 Å | Structural stability |
Radius of gyration | 5.8-6.2 Å | Molecular compactness |
Density functional theory calculations provide detailed electronic structure information for 2-[2-(Fluorenylmethoxycarbonyl-amino)ethoxy]ethanol [10] [11]. The B3LYP hybrid functional with the 6-31G(d,p) basis set offers an optimal balance between accuracy and computational efficiency [10] [11].
Molecular orbital analysis reveals that the highest occupied molecular orbital energy ranges from -5.8 to -6.2 electron volts, primarily localized on the fluorenyl aromatic system [10] [11]. The lowest unoccupied molecular orbital exhibits energies between -1.2 and -1.8 electron volts, distributed across the extended conjugated system [10] [11]. The resulting band gap of 4.0-4.6 electron volts indicates moderate electronic stability [10] [11].
Electrostatic potential calculations demonstrate charge distribution patterns that influence molecular recognition and binding interactions [10] [11]. The dipole moment values of 2.5-3.5 Debye reflect the compound's polar character due to the carbamate and hydroxyl functional groups [10] [11].
Vibrational frequency calculations confirm the absence of imaginary frequencies, validating the optimized geometry as a true minimum on the potential energy surface [10] [11]. Thermodynamic properties derived from frequency calculations provide entropic and enthalpic contributions to stability [10] [11].
Electronic Structure Property | Value | Method |
---|---|---|
Highest occupied molecular orbital | -5.8 to -6.2 eV | DFT/B3LYP |
Lowest unoccupied molecular orbital | -1.2 to -1.8 eV | DFT/B3LYP |
Band gap | 4.0 to 4.6 eV | DFT/B3LYP |
Dipole moment | 2.5 to 3.5 D | DFT/B3LYP |
Polarizability | 35 to 45 ų | DFT/B3LYP |
Ionization potential | 5.8 to 6.2 eV | Koopman's theorem |
Electron affinity | 1.2 to 1.8 eV | DFT/B3LYP |
Chemical hardness | 2.0 to 2.3 eV | Conceptual DFT |